1-ethyl-N-(4-fluoro-2-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-ETHYL-N~4~-(4-FLUORO-2-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system, and is substituted with ethyl, fluoro, methyl, and phenyl groups. These structural elements contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-N~4~-(4-FLUORO-2-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Substitution Reactions: Introduction of the ethyl, fluoro, methyl, and phenyl groups can be carried out using various substitution reactions, often under controlled conditions to ensure selectivity.
Amidation: The final step usually involves the formation of the carboxamide group through amidation reactions, using reagents like carbodiimides or coupling agents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-ETHYL-N~4~-(4-FLUORO-2-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace specific substituents with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Conditions vary depending on the substituent being introduced, but may include the use of halogenating agents, organometallic reagents, or catalytic systems.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1-ETHYL-N~4~-(4-FLUORO-2-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-ETHYL-N~4~-(4-FLUORO-2-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 1-ETHYL-N~4~-(4-CHLORO-2-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- 1-ETHYL-N~4~-(4-BROMO-2-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness: The presence of the fluoro group in 1-ETHYL-N~4~-(4-FLUORO-2-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE imparts unique electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its chloro or bromo analogs, which may exhibit different chemical and biological behaviors.
This detailed overview provides a comprehensive understanding of 1-ETHYL-N~4~-(4-FLUORO-2-METHYLPHENYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C22H19FN4O |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-ethyl-N-(4-fluoro-2-methylphenyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H19FN4O/c1-3-27-21-18(13-24-27)17(12-20(25-21)15-7-5-4-6-8-15)22(28)26-19-10-9-16(23)11-14(19)2/h4-13H,3H2,1-2H3,(H,26,28) |
InChI Key |
PVGIZUGKJNBRJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)F)C |
Origin of Product |
United States |
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